Tris(trimethylsiloxy)silane, often abbreviated as TRIS in the reviewed literature, is an organosilicon compound with diverse applications in material science and surface chemistry. [, , , ] It acts as a building block for synthesizing silicone-containing polymers and modifying the surface properties of various materials. [, , ] Its unique structure, featuring both hydrophobic (trimethylsiloxy) and reactive (silane) groups, makes it a valuable component in creating materials with tailored properties. [, ]
Tris(trimethylsiloxy)silane is an organosilicon compound characterized by its unique structure and properties. It is classified as a silane, a group of compounds that contain silicon and hydrogen, often with organic substituents. This compound is notable for its application in various fields, including materials science, nanotechnology, and surface modification.
Tris(trimethylsiloxy)silane can be synthesized from various silanes and siloxanes, typically involving the reaction of trimethylsiloxy groups with silicon-containing compounds. The compound is commercially available from several chemical suppliers and can also be produced in laboratory settings through specific synthetic routes.
Tris(trimethylsiloxy)silane is classified under organosilicon compounds, specifically as a siloxane. It features multiple trimethylsiloxy groups attached to a central silicon atom, which contributes to its chemical stability and versatility in applications.
The synthesis of tris(trimethylsiloxy)silane can be achieved through several methods:
Tris(trimethylsiloxy)silane has a central silicon atom bonded to three trimethylsiloxy groups. The general structure can be represented as follows:
This indicates that each trimethylsiloxy group consists of a silicon atom bonded to three methyl groups and an oxygen atom.
Tris(trimethylsiloxy)silane undergoes various chemical reactions typical of silanes:
The mechanism of action for tris(trimethylsiloxy)silane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions:
Tris(trimethylsiloxy)silane has several scientific uses:
Tris(trimethylsiloxy)silane (TTMS, CAS 1873-89-8) possesses the molecular formula C₉H₂₈O₃Si₄ and a molecular weight of 296.66 g/mol. Its structure features a central silicon atom bonded to one hydrogen atom and three -OSi(CH₃)₃ groups, creating a tetrahedral silicon center. The SMILES string (CSi(C)OSiHOSi(C)C) and InChIKey (XAASNKQYFKTYTR-UHFFFAOYSA-N) precisely define this connectivity [1] [3]. The Si-H bond at the central silicon is sterically shielded by the bulky trimethylsiloxy groups, which significantly influences its reactivity by impeding nucleophilic attack while allowing selective radical reactions [6]. Key structural parameters include:
Table 1: Structural Parameters of TTMS
Bond/Angle | Value/Description | Significance |
---|---|---|
Central Si-H | 1.48 Å (calculated) | Weakened bond strength due to steric/electronic effects |
Si-O bond | 1.64 Å (typical) | Stable siloxane linkage |
O-Si-C angles | ~110° | Tetrahedral arrangement at oxygen-linked silicon |
Steric bulk | Three TMS groups | Shields Si-H bond, directing reactivity |
The optimized synthesis involves a lithium-mediated reaction between chlorotrimethylsilane and tetrachlorosilane in anhydrous tetrahydrofuran (THF) under strict temperature control:
Critical control parameters include rigorous exclusion of moisture/oxygen (using nitrogen flushing), low-temperature addition to prevent polysilane byproducts, and precise stoichiometry to minimize tri- or tetrasubstituted impurities [2].
Purification involves fractional distillation under reduced pressure (1 mm Hg, 38°C), producing TTMS as a clear, colorless liquid [2] [7]. Key stability considerations:
The Si-H bond energy in TTMS is approximately 79 kcal/mol, significantly lower than in triethylsilane (90 kcal/mol) due to stabilizing β-silicon effects from the trimethylsilyl groups [6]. This bond strength enables:
Compound | X-H Bond Energy (kcal/mol) |
---|---|
TTMS | 79 |
Bu₃SnH | 74 |
Et₃SiH | 90 |
The redox behavior allows TTMS to replace toxic tributyltin hydride in dehalogenations and reductions, with byproducts (tris(trimethylsilyl)silyl radicals) being less persistent than stannyl radicals [6].
TTMS exhibits distinct solvent-dependent behavior:
Si-H + H₂O → Si-OH + H₂ (base-catalyzed) [3]
- Reactivity contrast:
- In hydrocarbons: Acts as radical hydrogen donor (e.g., dehalogenation of alkyl bromides) [6]
- In aqueous/organic mixtures: Requires amphiphilic thiol co-catalysts for efficient radical reactions [6] The refractive index (1.386) and density (0.852 g/mL at 25°C) facilitate reaction monitoring in organic phases [1] [7].
Table 2: Key Physicochemical Properties of TTMS
Property | Value | Conditions |
---|---|---|
Boiling Point | 185°C | Lit. [1] |
Density | 0.852 g/mL | 25°C [1] |
Refractive Index | 1.386 | n20/D [1] |
Flash Point | 55°C | Closed cup [3] |
Solubility in Water | Reacts | Hydrolysis [10] |
Solubility in Benzene | Slightly soluble | [3] |
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